
1-(m-Methylphenoxy)-silatrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Methylphenoxy)-silatrane is an organosilicon compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a silatrane core, which is a silicon-containing heterocycle, bonded to a m-methylphenoxy group. The presence of the silatrane structure imparts unique chemical properties, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methylphenoxy)-silatrane typically involves the reaction of silatrane with m-methylphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the m-methylphenol, followed by the addition of silatrane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(m-Methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silatrane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Aplicaciones Científicas De Investigación
1-(m-Methylphenoxy)-silatrane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(m-Methylphenoxy)-silatrane involves its interaction with specific molecular targets and pathways. The silatrane core can interact with various biomolecules, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(o-Methylphenoxy)-silatrane
- 1-(p-Methylphenoxy)-silatrane
- 1-(Phenoxy)-silatrane
Uniqueness
1-(m-Methylphenoxy)-silatrane is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions. Compared to its ortho and para counterparts, the meta position may result in different steric and electronic effects, leading to distinct properties and applications.
Propiedades
Número CAS |
13644-07-0 |
|---|---|
Fórmula molecular |
C13H19NO4Si |
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
1-(3-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-3-2-4-13(11-12)18-19-15-8-5-14(6-9-16-19)7-10-17-19/h2-4,11H,5-10H2,1H3 |
Clave InChI |
OZMGDSKOCTZDTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)O[Si]23OCCN(CCO2)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


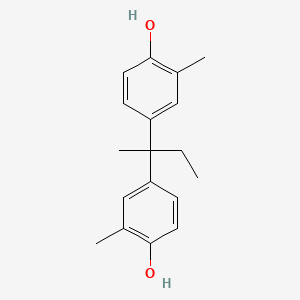

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

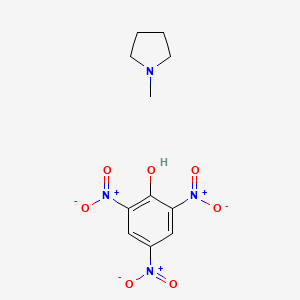
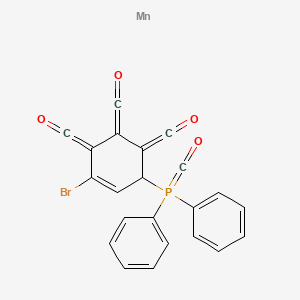

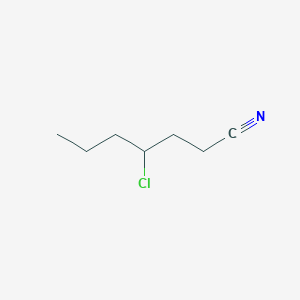



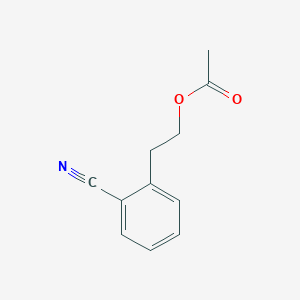
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)
